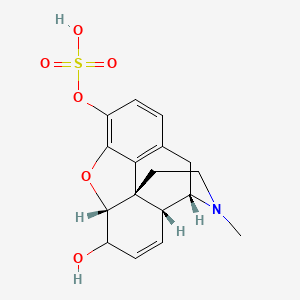

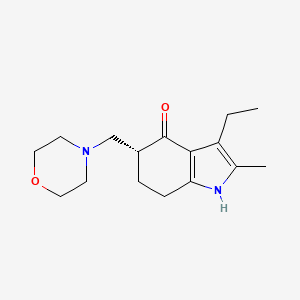

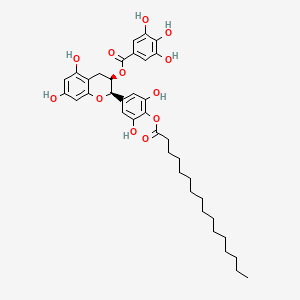

Epigallocatechin gallate 4'-palmitate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

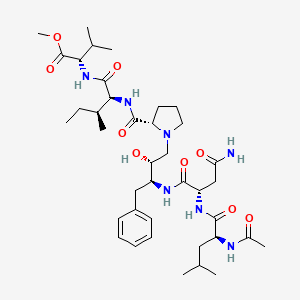

Epigallocatechin gallate 4’-palmitate is a derivative of epigallocatechin gallate, a polyphenolic compound predominantly found in green tea. This compound is synthesized by attaching a palmitoyl group to the 4’ position of epigallocatechin gallate, enhancing its stability and lipophilicity. Epigallocatechin gallate 4’-palmitate retains many of the beneficial properties of its parent compound, such as antioxidant, anti-inflammatory, and anticancer activities, while also exhibiting improved bioavailability and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epigallocatechin gallate 4’-palmitate involves the acylation of epigallocatechin gallate with palmitoyl chloride. The optimized reaction conditions include using a molar ratio of epigallocatechin gallate to palmitoyl chloride to sodium acetate of 1:2:2, with acetone as the solvent, and maintaining the reaction temperature at 40°C. Under these conditions, the yield of epigallocatechin gallate 4’-palmitate can reach up to 90.6% .

Industrial Production Methods

Industrial production of epigallocatechin gallate 4’-palmitate typically follows the same synthetic route as described above, with adjustments made to scale up the process. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Epigallocatechin gallate 4’-palmitate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent form, epigallocatechin gallate.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Epigallocatechin gallate 4’-palmitate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the effects of lipid modification on polyphenols.

Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell cycle regulation, and signal transduction.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.

Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products due to its enhanced stability and bioavailability

Mechanism of Action

Epigallocatechin gallate 4’-palmitate exerts its effects through various molecular targets and pathways. It interacts with cellular targets such as the epidermal growth factor receptor, aryl hydrocarbon receptor, and DNA methyltransferase. These interactions lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Additionally, epigallocatechin gallate 4’-palmitate can inhibit the activity of enzymes such as α-amylase and α-glucosidase, contributing to its antidiabetic effects .

Comparison with Similar Compounds

Similar Compounds

Epigallocatechin gallate: The parent compound, known for its antioxidant and anticancer properties.

Epicatechin gallate: Another catechin derivative with similar bioactivities.

Epicatechin: A simpler catechin with antioxidant properties.

Gallocatechin gallate: A related compound with similar health benefits

Uniqueness

Epigallocatechin gallate 4’-palmitate stands out due to its enhanced stability and lipophilicity compared to its parent compound, epigallocatechin gallate. These properties improve its bioavailability and make it more suitable for various applications in medicine, industry, and research .

Properties

CAS No. |

507453-56-7 |

|---|---|

Molecular Formula |

C38H48O12 |

Molecular Weight |

696.8 g/mol |

IUPAC Name |

[(2R,3R)-2-(4-hexadecanoyloxy-3,5-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C38H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(45)50-37-30(43)16-23(17-31(37)44)36-33(22-26-27(40)20-25(39)21-32(26)48-36)49-38(47)24-18-28(41)35(46)29(42)19-24/h16-21,33,36,39-44,46H,2-15,22H2,1H3/t33-,36-/m1/s1 |

InChI Key |

VCWNMZDXDWVOJD-YYFXGUOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.